8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the purine core.
Substitution: Various nucleophiles can substitute the hydrogen atoms on the purine ring or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine core .
Scientific Research Applications
8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dyphylline: A theophylline derivative with bronchodilator properties.
2,3-Dihydroxypropyl-sulfanyl derivatives: Known for their inhibition activities against metal corrosion in acidic media.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-4-5-17-9-10(14-12(17)22-7-8(19)6-18)15(2)13(21)16(3)11(9)20/h4,8,18-19H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBXBBNWSTQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(CO)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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